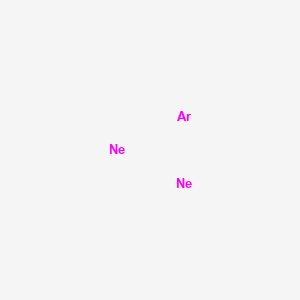
Argon--neon (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Argon-neon (1/2) is a compound formed by the combination of argon and neon, two noble gases These gases are known for their inertness and low reactivity due to their complete electron shells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of argon-neon (1/2) involves the combination of argon and neon gases under specific conditions. One method involves the use of high-pressure techniques to combine the gases. The gases are typically mixed in a stoichiometric ratio and subjected to high pressures to form the compound .
Industrial Production Methods: Industrial production of argon-neon (1/2) is less common due to the rarity and cost of neon. when required, the compound can be produced using high-pressure gas mixing techniques in specialized facilities. The process involves careful control of pressure and temperature to ensure the formation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Argon-neon (1/2) primarily undergoes physical interactions rather than chemical reactions due to the inert nature of its constituent gases. it can participate in ionization processes under specific conditions. For example, when subjected to high-energy ion bombardment, the compound can undergo sputtering, leading to the formation of ions .
Common Reagents and Conditions: The most common reagents used in reactions involving argon-neon (1/2) are high-energy ions, such as argon ions. The reactions typically occur under high-energy conditions, such as in plasma environments or during sputtering processes .
Major Products Formed: The major products formed from reactions involving argon-neon (1/2) are typically ions of argon and neon. These ions can be used in various applications, including spectroscopy and materials science .
Wissenschaftliche Forschungsanwendungen
Argon-neon (1/2) has several scientific research applications due to its unique properties. In chemistry, it is used in spectroscopy to study the interactions of noble gases. In materials science, it is used in sputtering processes to create thin films and coatings. The compound is also used in plasma physics to study ionization processes and plasma interactions .
Wirkmechanismus
The mechanism of action of argon-neon (1/2) primarily involves physical interactions rather than chemical reactions. The compound can undergo ionization when subjected to high-energy conditions, leading to the formation of argon and neon ions. These ions can then participate in various physical processes, such as sputtering and plasma interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to argon-neon (1/2) include other noble gas mixtures, such as helium-neon and krypton-neon. These compounds share similar inert properties and are used in similar applications, such as spectroscopy and plasma physics .
Uniqueness: Argon-neon (1/2) is unique due to the specific combination of argon and neon, which provides distinct properties compared to other noble gas mixtures. The compound’s specific ionization characteristics and interactions make it valuable in certain scientific applications, particularly in spectroscopy and materials science .
Eigenschaften
CAS-Nummer |
168422-41-1 |
|---|---|
Molekularformel |
ArNe2 |
Molekulargewicht |
80.2 g/mol |
IUPAC-Name |
argon;neon |
InChI |
InChI=1S/Ar.2Ne |
InChI-Schlüssel |
IXMPXTJYLZVFBW-UHFFFAOYSA-N |
Kanonische SMILES |
[Ne].[Ne].[Ar] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






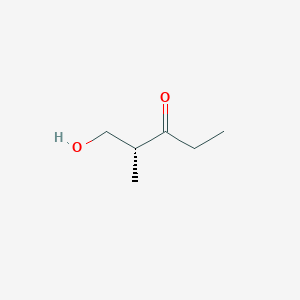

![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B12569508.png)

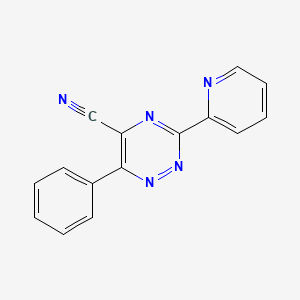
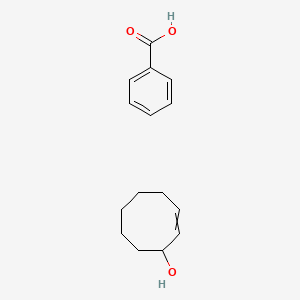
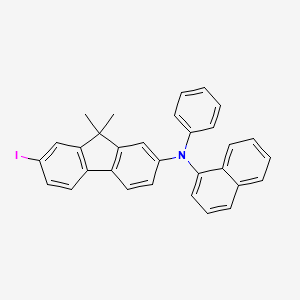

![[2-(Naphthalen-1-yl)ethoxy]acetic acid](/img/structure/B12569555.png)
![2-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12569560.png)
